molecular formula C19H17BrN2O5 B2995702 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid CAS No. 899353-81-2

3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Cat. No.: B2995702
CAS No.: 899353-81-2
M. Wt: 433.258
InChI Key: MWKXNWACNZAFGI-UHFFFAOYSA-N
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Description

The compound 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic molecule featuring a benzoic acid moiety attached to a highly substituted, polycyclic benzoxadiazocin structure. It is noteworthy for its diverse chemical functionalities, including halogen, methoxy, keto, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically involves multi-step reactions, starting from simpler aromatic precursors

  • Aromatic Nitration and Reduction: : The synthesis begins with the nitration of an aromatic compound, followed by reduction to yield an amine intermediate.

  • Cyclization: : The amine undergoes cyclization with appropriate reactants to form the benzoxadiazocin core.

  • Bromination and Methoxylation: : Subsequent bromination and methoxylation steps introduce the bromo and methoxy substituents at specific positions on the ring.

  • Carboxylation: : Introduction of the carboxylic acid group via carboxylation of the aromatic ring completes the structure.

Industrial Production Methods

In an industrial setting, the synthesis would be optimized for large-scale production, possibly incorporating:

  • Continuous flow reactors for better control over reaction conditions.

  • Catalysts to improve reaction efficiency.

  • Purification techniques such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group.

  • Reduction: : The keto group can be reduced to an alcohol.

  • Substitution: : Halogen substitution is possible, particularly involving the bromine atom.

  • Acid-Base Reactions: : The carboxylic acid group can participate in acid-base reactions, forming salts and esters.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.

  • Substitution: : Nucleophilic reagents like Grignard reagents or organolithium compounds.

  • Acid-Base: : Bases such as sodium hydroxide or acids like hydrochloric acid.

Major Products

  • Oxidation: : Products include corresponding aldehydes or ketones.

  • Reduction: : Reduction products are alcohols.

  • Substitution: : Substituted aromatic compounds.

  • Acid-Base: : Formation of salts or esters.

Scientific Research Applications

This compound has several notable applications in various fields:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Potential use in the development of bioactive molecules or as a ligand in protein binding studies.

  • Medicine: : Exploration of therapeutic potential, particularly in targeting specific enzymes or receptors.

  • Industry: : Application in materials science for the development of new polymers or as a precursor for high-performance materials.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with molecular targets:

  • Enzymes: : It may inhibit or activate enzymes through binding at active or allosteric sites.

  • Receptors: : Interaction with cell surface or nuclear receptors to modulate signaling pathways.

  • Pathways: : The compound can affect metabolic or signaling pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromo-4-methoxyphenyl)benzoic acid

  • 3-(10-methoxy-2-methylbenzodiazocin-3-yl)benzoic acid

  • 8-bromo-10-methoxy-2-methylbenzodiazocin-3-yl-carboxylic acid

Uniqueness

  • The combination of the benzoxadiazocin structure with a benzoic acid group and specific substitutions makes this compound unique in its class.

  • Compared to similar compounds, it might offer distinctive reactivity patterns and biological activity due to its unique structural features.

There you have it—a detailed exploration of 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid! Anything else you want to delve into?

Properties

IUPAC Name

3-(4-bromo-6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5/c1-19-9-14(13-7-11(20)8-15(26-2)16(13)27-19)21-18(25)22(19)12-5-3-4-10(6-12)17(23)24/h3-8,14H,9H2,1-2H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKXNWACNZAFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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